N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C20H17F2N3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 385.12379774 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Peripheral Benzodiazepine Receptor Imaging
- Radioligands for PBR Imaging : Studies have developed potent radioligands such as [18F]FMDAA1106 and [18F]FEDAA1106 for imaging the peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). These radioligands have shown high affinity and specificity for PBR, making them useful for investigating neuroinflammation and related pathologies in the brain (Zhang et al., 2003).
- Evaluation in Human Brain : The potential of these radioligands to quantify PBR density in living human brain has been explored, demonstrating their clinical and research utility in understanding various neurodegenerative and psychiatric disorders (Fujimura et al., 2006).
Neuroinflammation and Alzheimer's Disease
- In Vivo Mapping of Vascular Inflammation : FEDAA1106, a selective ligand for TSPO-18kDa (also known as PBR), was compared with 18F-FDG for PET imaging of vascular inflammation in a murine model. This study highlighted the potential of FEDAA1106 for noninvasive monitoring of inflammatory content in atherosclerotic plaques, suggesting its broader applicability in detecting inflammation (Cuhlmann et al., 2014).
Drug-like Properties and Antagonists
- Drug-like Properties and A2B Receptor Antagonists : Research into the structural activity relationships (SAR) of certain compounds, including modifications to their structure, has led to the identification of potent antagonists with good pharmacokinetic properties for receptors like the A2B adenosine receptor, which are implicated in various diseases (Cheung et al., 2010).
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c1-28-18-10-14(21)6-7-15(18)17-8-9-20(27)25(24-17)12-19(26)23-11-13-4-2-3-5-16(13)22/h2-10H,11-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOLKWIISSFFHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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